N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that belongs to the class of oxalamides. This compound features a unique combination of an isoxazole ring, a piperazine ring, and a thiophene ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Formation of Piperazine Ring: The piperazine ring is usually synthesized through the reaction of ethylenediamine with dihaloalkanes.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling Reactions: The final step involves coupling the isoxazole, piperazine, and thiophene rings through various condensation reactions to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxalamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The isoxazole and thiophene rings may play a crucial role in binding to these targets, while the piperazine ring could enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(furan-3-yl)ethyl)oxalamide
Uniqueness
N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-20-4-6-21(7-5-20)13(12-3-9-25-11-12)10-17-15(22)16(23)18-14-2-8-24-19-14/h2-3,8-9,11,13H,4-7,10H2,1H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHDNMEVIRVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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